molecular formula C15H16O2 B1269759 2-(2-(Benzyloxy)phenyl)ethanol CAS No. 56052-43-8

2-(2-(Benzyloxy)phenyl)ethanol

Cat. No.: B1269759
CAS No.: 56052-43-8
M. Wt: 228.29 g/mol
InChI Key: KAMXYCVETYXNSB-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H16O2. It is a derivative of phenethyl alcohol, where a benzyloxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)phenyl)ethanol typically involves the reaction of 2-hydroxyphenethyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Benzyloxy)phenyl)ethanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyethanol: Similar structure but lacks the phenyl ring.

    Phenethyl alcohol: Lacks the benzyloxy group.

    Benzyl alcohol: Lacks the phenethyl backbone.

Uniqueness

2-(2-(Benzyloxy)phenyl)ethanol is unique due to the presence of both the benzyloxy group and the phenethyl backbone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMXYCVETYXNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340161
Record name 2-(2-(BENZYLOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56052-43-8
Record name 2-(2-(BENZYLOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide (10.8 g) in ethanol (500 ml), 2-(2-hydroxyphenyl)ethanol (20.0 g) and benzyl bromide (24.8 g) were added and the mixture was refluxed under heating for 2 hours. The solvent was distilled away under reduced pressure, water was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a 2M aqueous potassium hydroxide solution and a saturated brine and dried over sodium sulfate. The solvent was distilled away under reduced pressure and the residue was subjected to silica gel chromatography (eluent; hexane-ethyl acetate=8:1) to give the subject compound (27.2 g).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl (2-benzyloxyphenyl)acetate (935 mg) in tetrahydrofuran (9.4 ml) was added sodium borohydride (600 mg) and the suspension was heated to 45° C. A mixture of methanol (3 ml) and tetrahydrofuran (6 ml) was added dropwise to the mixture and the mixture was stirred for 2 hours. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane and quenched by 1 N aqueous hydrochloric acid solution. The organic layer was washed with brine, dried and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel [eluting with ethyl acetate - n-hexane (1:1)] to afford 2-(2-benzyloxyphenyl)ethanol (764 mg).
Quantity
935 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Benzyloxy)phenyl)ethanol
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Reactant of Route 6
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